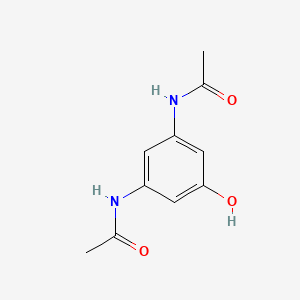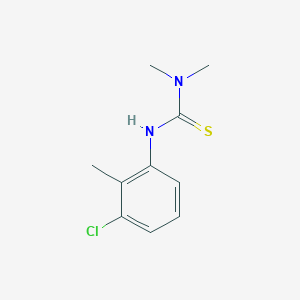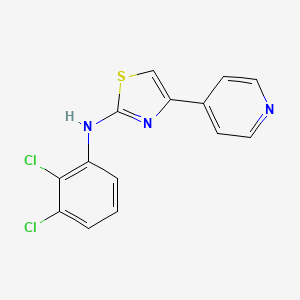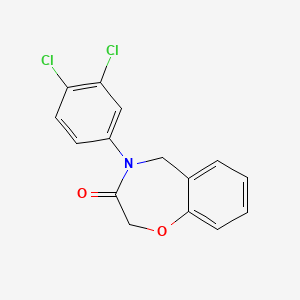
N-(3-acetamido-5-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamido-5-hydroxyphenyl)acetamide is an organic compound with a molecular formula of C10H12N2O3 It is a derivative of acetamide and is characterized by the presence of both acetamido and hydroxy functional groups on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-acetamido-5-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with N-(3-hydroxyphenyl)acetamide . This reaction typically occurs under controlled conditions, such as a temperature of 70°C, and is facilitated by free-radical polymerization.
Industrial Production Methods
Industrial production of this compound often involves multi-step procedures. For instance, the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes can be used to produce this compound . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamido-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The oxidation of this compound can be achieved using reagents such as CuO, I2, and pyridine.
Substitution: Substitution reactions can be facilitated by various catalysts and solvents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-(3-acetamido-5-carboxyfuran) and other nitrogen-containing polymers .
Scientific Research Applications
N-(3-acetamido-5-hydroxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetamido-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by blocking their active sites, thereby affecting various biochemical processes . The compound’s bioactivity is often modulated by glucosylation, which can rapidly neutralize its effects .
Comparison with Similar Compounds
N-(3-acetamido-5-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)acetamide: This compound has similar functional groups but differs in the position of the hydroxy group on the phenyl ring.
N-(4-hydroxyphenyl)acetamide:
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(3-acetamido-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)11-8-3-9(12-7(2)14)5-10(15)4-8/h3-5,15H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
UAEDDAYJXZSAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate](/img/structure/B11088902.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088909.png)
![1-phenyl-2-[(E)-phenyldiazenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethanone](/img/structure/B11088915.png)
![1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11088917.png)
![Ethyl 4-[({5-oxo-1-phenyl-3-[(pyridin-4-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11088919.png)
![(2E)-3-benzyl-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088927.png)



![Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B11088956.png)
![3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11088957.png)
![1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline](/img/structure/B11088960.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088970.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B11088972.png)
